molecular formula C16H16ClN3O4S B5129304 1-(4-Chloro-3-nitrophenyl)sulfonyl-4-phenylpiperazine

1-(4-Chloro-3-nitrophenyl)sulfonyl-4-phenylpiperazine

Cat. No.: B5129304
M. Wt: 381.8 g/mol
InChI Key: JWKCPTIKJBKWQF-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)sulfonyl-4-phenylpiperazine is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-nitrophenylsulfonyl group and a phenyl group

Preparation Methods

The synthesis of 1-(4-Chloro-3-nitrophenyl)sulfonyl-4-phenylpiperazine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures for several hours until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Chloro-3-nitrophenyl)sulfonyl-4-phenylpiperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Oxidation: The phenyl group can undergo oxidation reactions to form corresponding phenolic or quinone derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, amines, and thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-(4-Chloro-3-nitrophenyl)sulfonyl-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biology: The compound is studied for its potential effects on cellular pathways and its ability to modulate biological processes.

    Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)sulfonyl-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the Hedgehog signaling pathway by binding to the transmembrane domain of Smoothened, thereby expanding the intestinal stem cell pool and increasing the number of regenerating crypts . This mechanism is particularly relevant in the context of radiation mitigation and tissue regeneration.

Comparison with Similar Compounds

1-(4-Chloro-3-nitrophenyl)sulfonyl-4-phenylpiperazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-4-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c17-15-7-6-14(12-16(15)20(21)22)25(23,24)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKCPTIKJBKWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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